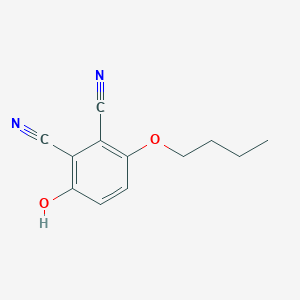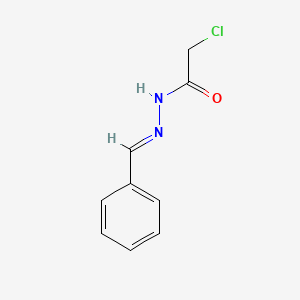
Benzaldehyde chloroacetylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide: is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is also known by its IUPAC name N-[(E)-benzylideneamino]-2-chloroacetamide . This compound is characterized by the presence of a hydrazide group attached to a chlorinated acetic acid moiety, with a phenylmethylene group providing additional structural complexity.
Métodos De Preparación
The synthesis of acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide typically involves the reaction of 2-chloroacetic acid with benzylidenehydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The hydrazide group can undergo oxidation to form corresponding azides or reduction to form hydrazines.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include sodium hydride , sodium amide , and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of hydrazones and Schiff bases.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can disrupt key biological pathways, making the compound useful in medicinal chemistry for developing enzyme inhibitors or other therapeutic agents.
Comparación Con Compuestos Similares
Similar compounds to acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide include:
- Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazone
- Benzylidenehydrazine derivatives
- Chloroacetamide derivatives
These compounds share structural similarities but differ in their specific functional groups and reactivity. Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide is unique due to its combination of a chlorinated acetic acid moiety with a phenylmethylene hydrazide group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
775-25-7 |
|---|---|
Fórmula molecular |
C9H9ClN2O |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-2-chloroacetamide |
InChI |
InChI=1S/C9H9ClN2O/c10-6-9(13)12-11-7-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)/b11-7+ |
Clave InChI |
VBRGLVUYRZOKSO-YRNVUSSQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)CCl |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





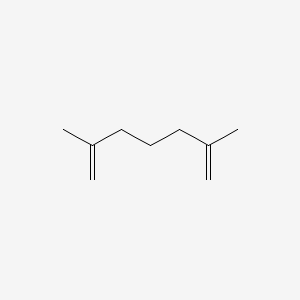
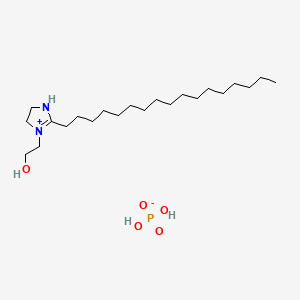
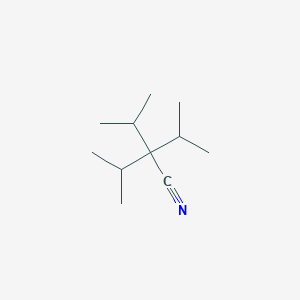


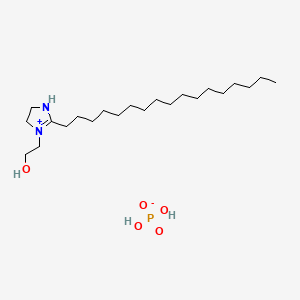
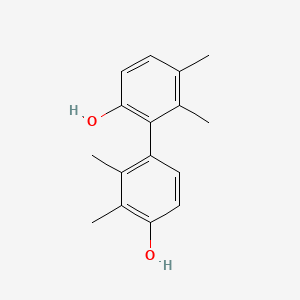

![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
